Superior Polymer Molecular Weight vs. Dicyclohexylcarbodiimide (DCC) in Polyamic Acid Ester Synthesis
In a direct comparative study of polyamic acid ester synthesis, the use of diphenyl(2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DTBP) as an activation agent enabled the formation of high molecular weight polymers. Conversely, substitution with the classical carbodiimide reagent DCC under identical conditions exclusively yielded low molecular weight oligomers soluble in methanol, demonstrating a clear and quantifiable advantage in polymerization efficiency for DTBP [1].
| Evidence Dimension | Polymer Molecular Weight (Inherent Viscosity) |
|---|---|
| Target Compound Data | High molecular weight polyamic acid esters with inherent viscosity values > 0.3 dL/g |
| Comparator Or Baseline | Dicyclohexylcarbodiimide (DCC) yielded low molecular weight polymers soluble in methanol |
| Quantified Difference | DTBP yields polymers with measurable viscosity >0.3 dL/g, while DCC yields only low molecular weight oligomers under identical conditions |
| Conditions | Direct polycondensation of 4,4'-oxydianiline and PMDA-based diester monomers at room temperature |
Why This Matters
This quantifiable difference in polymer chain length directly impacts material properties and processability, making DTBP the essential reagent for applications requiring high molecular weight polyamic acid esters.
- [1] Kim, Y. J., Lee, B. C. (2006). Studies of the Preparation and Characterization of Polyamic Acid Esters. Polymer (Korea), 30(2), 116-122. View Source
